1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate
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Overview
Description
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate is a chemical compound belonging to the pyrazoline family Pyrazolines are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with an appropriate α,β-unsaturated ester under acidic or basic conditions to form the pyrazoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazolines, pyrazoles, and dihydropyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to neuroprotective effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Another pyrazoline derivative with similar structural features.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with notable biological activities.
Uniqueness
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-methylpropanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This compound’s unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
CAS No. |
114390-44-2 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(2-phenyl-3,4-dihydropyrazol-5-yl) 2-methylpropanoate |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)13(16)17-12-8-9-15(14-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
UQYZIPUXJMRPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=NN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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